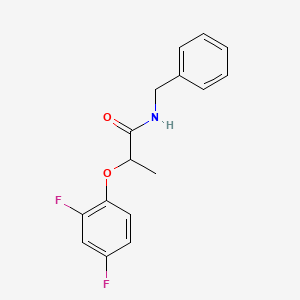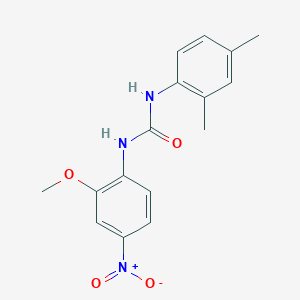![molecular formula C29H28ClN3O B4624449 2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)
2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, like the compound , often involves complex organic reactions aiming at introducing specific functional groups that confer the molecule its unique characteristics. The compound's synthesis might leverage methodologies akin to those described for 8-hydroxyquinoline derivatives, which have been extensively modified to develop potent drugs for treating life-threatening diseases (Gupta, Luxami, & Paul, 2021). These methods could include metal chelation, crucial for enhancing the compound's biological activities.
Molecular Structure Analysis
The molecular structure of such compounds is pivotal for their bioactivity. The flat, aromatic nature of the quinoline ring system, coupled with the piperazine moiety, suggests a molecule capable of interacting with a variety of biological targets. The presence of a chlorophenyl group may further enhance these interactions, potentially increasing the compound's efficacy as a drug molecule (Vijayakumar et al., 2023).
Chemical Reactions and Properties
Quinoline derivatives are known for their versatility in chemical reactions, often undergoing nucleophilic substitution, metal-catalyzed cross-coupling, and electrophilic aromatic substitution. The chlorophenyl group in the molecule can act as a reactive site for further functionalization, expanding the compound's chemical diversity and applicability in medicinal chemistry (Njaria et al., 2015).
Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis
Studies have focused on the chemical structure and properties of compounds containing chlorophenyl, piperazinyl, and quinoline groups. For instance, compounds with the chlorophenyl group and isoquinoline structures have been analyzed for their crystal structure and hydrogen bonding patterns, revealing insights into their molecular conformations and interactions (Mague et al., 2017). These structural analyses are crucial for understanding the compound's potential interactions in biological systems or material applications.
Synthesis and Structural Studies
The synthesis of novel compounds incorporating elements like piperazinyl and chlorophenyl groups has been explored, providing a foundation for developing new drugs or materials. For example, the synthesis of novel quinolin-2(1H)-one derivatives, incorporating piperidinyl and chlorophenyl groups, has been detailed, including their structural characterization through X-ray crystallography and quantum chemical studies (Fatma et al., 2017). Such research is instrumental in drug discovery and development processes.
Antimicrobial Activity
Research on compounds with structural similarities has shown promising antimicrobial properties. Studies on piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have revealed significant antimicrobial activity against various pathogenic strains (Zaki et al., 2019). This indicates potential applications in developing new antimicrobial agents to combat resistant bacteria and fungi.
Optoelectronic and Charge Transport Properties
The optoelectronic and charge transport properties of hydroquinoline derivatives have been explored, indicating potential applications in materials science, particularly in electronic devices (Irfan et al., 2020). Such studies are crucial for the development of new materials for electronics and photonics.
Corrosion Inhibition
Compounds containing quinoline structures have been investigated for their corrosion inhibitory properties, showing significant potential to protect metals in acidic environments (El Faydy et al., 2020). This research has implications for extending the life of metal components in various industrial applications.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-8-methylquinolin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O/c1-19-6-5-9-27(21(19)3)32-14-16-33(17-15-32)29(34)25-18-26(22-10-12-23(30)13-11-22)31-28-20(2)7-4-8-24(25)28/h4-13,18H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZGQUVXCQQRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=C(C=CC=C34)C)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)-8-methylquinolin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624389.png)
![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)
![methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4624399.png)
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4624407.png)
![1-[5-(3-methylphenoxy)pentyl]piperidine](/img/structure/B4624416.png)
![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)
![isopropyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4624435.png)
![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)


![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)